N-Hexadecyl-para-toluenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

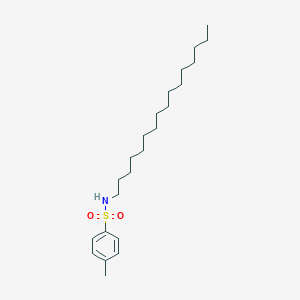

N-Hexadecyl-para-toluenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C23H41NO2S and its molecular weight is 395.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

N-Hexadecyl-para-toluenesulfonamide has been investigated for its potential therapeutic applications, particularly in the treatment of cancers such as non-small cell lung carcinoma (NSCLC). A study demonstrated that para-toluenesulfonamide (PTS), a derivative of HTS, was effective in intratumoral injections for palliative therapy in NSCLC patients suffering from severe malignant airway obstruction (SMAO). The results showed significant tumor size reduction and improved quality of life indicators among treated patients .

Table 1: Clinical Outcomes of PTS Treatment in NSCLC-SMAO Patients

| Outcome Measure | Day 7 Results (%) | Day 30 Results (%) |

|---|---|---|

| Objective Alleviation Rate (CT) | 59.1 | 43.2 |

| Objective Alleviation Rate (Bronchoscopy) | 48.9 | 29.6 |

| Increased FVC (liters) | 0.35 | - |

| Increased FEV1 (liters) | 0.27 | - |

| Median Survival Time (days) | 394 | - |

Immunology

In immunological studies, HTS has been evaluated for its role as an agonist for human Toll-like receptor 2 (TLR2). Research indicates that certain alkyl derivatives, including hexadecyl variants, can influence TLR2 activity, which is crucial for immune response modulation. The structure-activity relationship studies suggest that while some derivatives exhibit agonistic activity, others may not demonstrate significant efficacy .

Table 2: Structure-Activity Relationships of Alkyl Derivatives

| Compound | TLR2 Agonistic Activity |

|---|---|

| Ethyl Derivative | Inactive |

| Octyl Derivative | Inactive |

| Hexadecyl Derivative | Inactive |

| N-Acetylated Derivative | Active |

Materials Science

In the realm of materials science, HTS is used as a surfactant and emulsifying agent due to its amphiphilic nature. This property allows it to stabilize emulsions and enhance the solubility of various compounds in different media. Its application extends to the formulation of drug delivery systems where controlled release and enhanced bioavailability are critical .

Toxicology and Safety Assessments

HTS and its derivatives have been included in toxicological assessments to evaluate their safety profiles and potential for causing allergic reactions. The Murine Local Lymph Node Assay (LLNA) has been utilized to assess the sensitization potential of HTS, demonstrating its relevance in regulatory toxicology .

特性

CAS番号 |

18049-99-5 |

|---|---|

分子式 |

C23H41NO2S |

分子量 |

395.6 g/mol |

IUPAC名 |

N-hexadecyl-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C23H41NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24-27(25,26)23-19-17-22(2)18-20-23/h17-20,24H,3-16,21H2,1-2H3 |

InChIキー |

LXAJCOHPBQVOJT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

正規SMILES |

CCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C |

同義語 |

N-Hexadecyl-4-toluenesulfonamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。